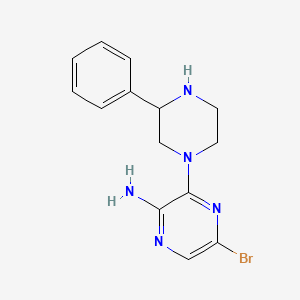

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNZGGJWXBMSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587507 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-07-2 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine synthesis pathway

An In-Depth Technical Guide on the Synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

Introduction

This compound is a complex heterocyclic molecule featuring a substituted pyrazine core. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for chemical researchers and drug development professionals. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemical principles. The convergent synthesis strategy involves the preparation of two key precursors, followed by a final coupling reaction.

The overall synthetic approach is bifurcated into three primary stages:

-

Synthesis of the Electrophilic Core: Preparation of 5-Bromo-3-chloropyrazin-2-amine.

-

Synthesis of the Nucleophilic Partner: Preparation of (rac)-2-Phenylpiperazine.

-

Convergent Assembly: A final Nucleophilic Aromatic Substitution (SNAr) to yield the target molecule.

Part 1: Synthesis of Key Precursor 1: 5-Bromo-3-chloropyrazin-2-amine

The initial phase focuses on constructing the pyrazine core, which will serve as the electrophilic component in the final coupling step. The synthesis begins with the commercially available 2-amino-3-chloropyrazine and introduces a bromine atom at the C5 position.

Reaction Scheme: Bromination of 2-amino-3-chloropyrazine

Caption: Synthesis of the brominated pyrazine precursor.

Mechanistic Rationale

This transformation is an electrophilic aromatic substitution. The pyrazine ring is generally electron-deficient; however, the amino group at C2 is a potent activating group that directs electrophiles to the ortho and para positions. The C5 position is para to the amino group, making it the most favorable site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent as it provides a low concentration of electrophilic bromine, minimizing side reactions and ensuring regioselectivity. The reaction is typically refluxed in a non-polar solvent like chloroform to achieve a sufficient reaction rate.[1]

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and chloroform (140 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (31.0 g, 173 mmol) to the suspension.

-

Reaction Execution: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (350 mL).

-

Purification: Separate the organic layer and filter it through a pad of diatomaceous earth to remove insoluble by-products.

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude product. The resulting brown solid can be further purified by recrystallization if necessary.[1]

Data Summary for Precursor 1

| Property | Value | Reference |

| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine | [2] |

| Molecular Formula | C₄H₃BrClN₃ | [3] |

| Molecular Weight | 208.45 g/mol | [2][3] |

| Appearance | Brown solid | [1] |

| Melting Point | 230-232 °C | [1] |

| Typical Yield | ~69% | [1] |

| Purity | >99% (GC-MS) | [1] |

Part 2: Synthesis of Key Precursor 2: (rac)-2-Phenylpiperazine

The second phase involves the synthesis of the nucleophilic piperazine component. While multiple routes exist, a common and effective method is the reduction of the corresponding lactam, 3-phenylpiperazin-2-one.

Reaction Scheme: Reduction of 3-Phenylpiperazin-2-one

Caption: Synthesis of the phenylpiperazine precursor.

Mechanistic Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing amides (lactams) to their corresponding amines. The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A subsequent elimination-addition sequence, driven by the oxophilicity of aluminum, effectively replaces the carbonyl oxygen with two hydrogen atoms, yielding the desired piperazine ring. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the LiAlH₄ and its relatively high boiling point for reflux conditions.[4][5][6]

Detailed Experimental Protocol

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.04 g, 80 mmol) in anhydrous tetrahydrofuran (THF) (60 mL). Cool the suspension to 10-15 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 3-phenylpiperazin-2-one (assumed starting material, e.g., 10 g) in THF (10 mL) to the LiAlH₄ suspension, maintaining the internal temperature below 20 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture to 5 °C in an ice bath. Cautiously and sequentially, add water (3 mL), 15% aqueous sodium hydroxide (3 mL), and then water again (9 mL) dropwise. Extreme caution is advised during this step as it generates hydrogen gas.

-

Isolation: Stir the resulting granular precipitate for 1 hour at room temperature. Filter the solid salts and wash them thoroughly with THF.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield (rac)-2-phenylpiperazine, which can be used directly or purified further by distillation or crystallization.[4]

Part 3: Final Convergent Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This final stage unites the two precursors in a convergent manner. The electron-deficient pyrazine core reacts with the nucleophilic secondary amine of the phenylpiperazine to form the target molecule.

Overall Synthesis Workflow

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Detailed Experimental Protocol

-

Reaction Setup: In a sealable reaction vessel, combine 5-Bromo-3-chloropyrazin-2-amine (Precursor 1, 1.0 eq), (rac)-2-phenylpiperazine (Precursor 2, 1.1 eq), and Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.

-

Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to isolate the final product.

Characterization and Data Summary of Final Product

| Property | Expected Value |

| IUPAC Name | 5-Bromo-3-(2-phenylpiperazin-1-yl)pyrazin-2-amine |

| Molecular Formula | C₁₄H₁₆BrN₅ |

| Molecular Weight | 346.22 g/mol |

| Appearance | Off-white to yellow solid |

| Purity (HPLC) | >95% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.8-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, Pyrazine-H), 6.5 (s, 2H, -NH₂), 4.5-3.0 (m, 7H, Piperazine-H), 2.0 (br s, 1H, -NH) |

| MS (ESI+) | m/z = 346.1, 348.1 [M+H]⁺ (Isotopic pattern for Br) |

Conclusion

The synthesis of this compound is efficiently achieved through a convergent three-part strategy. The pathway relies on foundational organic transformations, including selective electrophilic bromination for the first precursor and robust lactam reduction for the second. The key coupling step, a well-defined Nucleophilic Aromatic Substitution (SNAr), proceeds reliably due to the inherent electronic properties of the pyrazine core. This technical guide provides a logical, replicable, and mechanistically sound pathway for obtaining this valuable chemical scaffold for further research and development.

References

- 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 - ChemicalBook.

- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.

- US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents.

- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents.

- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate.

- Nucleophilic aromatic substitution - Wikipedia.

- nucleophilic aromatic substitutions - YouTube.

- Nucleophilic Aromatic Substitution - Chemistry Steps.

- 2-Amino-5-bromo-3-chloropyrazine - Oakwood Chemical.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem.

Sources

- 1. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 2. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-3-chloropyrazine [oakwoodchemical.com]

- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 5. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

An In-depth Technical Guide Physicochemical Properties of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

Introduction: A Structural Overview

This compound is a heterocyclic compound featuring a complex assembly of functional groups, each contributing to its overall physicochemical profile. The molecule integrates a bromine-substituted aminopyrazine core with a phenylpiperazine moiety. This structure suggests potential applications in medicinal chemistry, where such scaffolds are common. Understanding its fundamental properties is a critical first step in any drug discovery and development cascade, influencing everything from formulation and delivery to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a comprehensive framework for the systematic characterization of this molecule. It is structured not as a static data sheet, but as a logical workflow, guiding the researcher from initial identity confirmation through to detailed stability analysis. Each protocol is presented with an underlying rationale, reflecting field-proven insights into why specific experimental choices are made.

| Property | Predicted / Calculated Data |

| Molecular Formula | C₁₄H₁₆BrN₅ |

| Molecular Weight | 346.22 g/mol |

| Chemical Structure | (See Figure 1 below) |

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Part 1: Identity and Purity Confirmation

Before any meaningful physicochemical analysis can be undertaken, the identity and purity of the synthesized compound must be unequivocally established. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this validation.

High-Performance Liquid Chromatography (HPLC-MS)

HPLC is the workhorse for assessing purity, separating the target compound from any starting materials, by-products, or degradation products.[1] Coupling it with a mass spectrometer allows for simultaneous confirmation of the molecular weight.

Experimental Protocol: Purity Analysis by RP-HPLC-MS

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV/Vis or Photodiode Array (PDA) detector set to monitor at 254 nm and 280 nm.[1]

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water.

-

Filter through a 0.22 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject 5-10 µL of the sample.

-

Monitor the chromatogram for the main peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

The mass spectrometer, often operating with Electrospray Ionization (ESI) in positive mode, should be set to scan for the expected [M+H]⁺ ion (m/z ≈ 346.07 and 348.07 due to bromine isotopes).[1]

-

Scientist's Rationale: A gradient elution is chosen to ensure that compounds with a wide range of polarities can be effectively separated and eluted from the column. The C18 stationary phase is a nonpolar standard for retaining moderately nonpolar compounds like the one . Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the ~7.0-8.5 ppm region corresponding to the protons on the pyrazine and phenyl rings.

-

Piperazine Protons: A complex series of signals in the ~3.0-4.5 ppm range, showing characteristic splitting patterns based on their axial/equatorial positions and coupling with neighbors.

-

Amine Protons: A broad singlet corresponding to the -NH₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Signals for the 14 distinct carbon environments, with aromatic carbons appearing in the ~110-160 ppm region and aliphatic carbons of the piperazine ring appearing further upfield (~40-60 ppm).

Part 2: Core Physicochemical Properties

Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[2]

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently pulverize a small amount using a mortar and pestle.[3][4]

-

Jab the open end of a glass capillary tube into the powder pile.[4]

-

Tap the closed end of the capillary on a hard surface, or drop it down a long glass tube, to pack the powder tightly to a height of 2-3 mm.[3][4]

-

-

Measurement (Rapid Determination):

-

Place the capillary in the heating block apparatus (e.g., Mel-Temp).

-

Set a rapid heating rate (10-20°C/min) to find an approximate melting range.[3]

-

-

Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

-

Use a fresh, new sample. Never reuse a melted sample, as its crystal structure may have changed.[4]

-

Set the start temperature to 5-10°C below the expected melting point.[3]

-

Heat at a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely liquefied.[4]

-

Report the result as a melting range (e.g., 150.5-151.5°C).

-

Scientist's Rationale: A two-step rapid/slow approach saves significant time. The slow heating rate in the final determination is critical; heating too quickly causes the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range.[3]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. A qualitative assessment across a range of pharmaceutically relevant solvents is a standard initial screen.

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, such as Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, and Dimethyl Sulfoxide (DMSO).

-

Sample Addition: Add ~1 mg of the compound to each vial.

-

Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

-

Classification: Classify solubility as:

-

Freely Soluble: Clear solution obtained quickly.

-

Soluble: Dissolves completely upon vortexing/sonication.

-

Slightly Soluble: Partial dissolution, visible solid remains.

-

Insoluble: No apparent dissolution.

-

-

Data Presentation: Summarize the results in a table.

| Solvent | Predicted Solubility | Rationale |

| Water / PBS (pH 7.4) | Insoluble to Slight | Large, nonpolar surface area from phenyl and pyrazine rings likely dominates. |

| 0.1 M HCl | Soluble | The basic nitrogen atoms on the pyrazine and piperazine rings should protonate to form soluble salts. |

| 0.1 M NaOH | Insoluble | The molecule lacks acidic protons, so increasing pH is unlikely to enhance solubility. |

| Ethanol / DMSO | Soluble | Organic solvents are expected to dissolve this predominantly organic molecule. |

Part 3: Lipophilicity (LogP) Determination

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a crucial parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeability.

Method 1: The Shake-Flask Method (Gold Standard)

This direct method is considered the most accurate for determining LogP and is suitable for values in the range of -2 to 4.[6]

Experimental Protocol: Shake-Flask LogP

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning:

-

In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water.

-

Shake vigorously for 30 minutes to ensure equilibrium is reached.

-

Centrifuge the mixture at high speed for 15-30 minutes to achieve complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a calibration curve.

-

-

Calculation:

-

Calculate P = [Concentration in Octanol] / [Concentration in Water].

-

Calculate LogP = log₁₀(P).[7]

-

Method 2: RP-HPLC Method (Indirect)

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase column with known LogP values of a set of standard compounds.[6]

Workflow for LogP Determination

Caption: Workflow for experimental LogP determination.

Part 4: Chemical Stability Profiling

Assessing chemical stability is vital for determining a drug's shelf-life and identifying potential degradation products that could impact efficacy or safety.[8][9] Accelerated stability studies expose the drug to harsh conditions to predict its long-term stability.[9]

Experimental Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple solutions of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions: Store the solutions under various stress conditions for a defined period (e.g., 7 days):

-

Heat: 60°C.

-

Acidic: 0.1 M HCl at 40°C.

-

Basic: 0.1 M NaOH at 40°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to UV and visible light.[9]

-

Control: Room temperature, protected from light.

-

-

Time-Point Analysis: At specified time points (e.g., Day 0, 1, 3, 7), withdraw an aliquot from each condition.

-

HPLC Analysis: Analyze each aliquot using the HPLC method developed in Part 1.

-

Data Evaluation:

-

Quantify the percentage of the parent compound remaining over time.

-

Monitor the chromatograms for the appearance of new peaks, which represent degradation products.

-

If coupled with MS, attempt to identify the mass of the degradation products to hypothesize degradation pathways.

-

Workflow for Chemical Stability Assessment

Caption: Workflow for Chemical Stability Profiling.

References

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

-

ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 9. longdom.org [longdom.org]

An Inquiry into the Mechanism of Action of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: A Case of Undisclosed Scientific Discovery

A comprehensive investigation into the existing scientific and patent literature reveals a notable absence of public-domain information regarding the senolytic agent designated as 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, also referred to as K-13. Despite extensive searches, no primary research articles, patents, or clinical trial records detailing its discovery, mechanism of action, or preclinical/clinical development were identified. This precludes the creation of an in-depth technical guide as requested, as any such document would lack the necessary empirical foundation and would be speculative in nature.

This report outlines the current landscape of senolytic research, providing a framework within which a novel agent like this compound might operate, while clearly stating the current lack of specific data for this particular compound.

The Senolytic Paradigm: A Primer

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. While beneficial in contexts such as tumor suppression and wound healing, the accumulation of senescent cells with age contributes to a wide range of age-related pathologies. These cells often develop a pro-inflammatory senescence-associated secretory phenotype (SASP), which can disrupt tissue homeostasis and drive chronic disease.[1][2]

Senolytics are a class of therapeutic agents designed to selectively induce apoptosis in senescent cells.[3] The first senolytic drugs were discovered through a hypothesis-driven approach, targeting the pro-survival pathways that are upregulated in senescent cells to protect them from their own pro-apoptotic SASP.[2] By transiently inhibiting these pathways, senolytics can effectively eliminate senescent cells, with studies in animal models demonstrating improvements in a variety of age-related conditions.[4][5]

Putative Mechanistic Frameworks for a Novel Senolytic

Given the chemical structure of this compound, which incorporates a pyrazine and a phenylpiperazine moiety, it is plausible that its mechanism of action, if confirmed, would fall within one of the established or emerging classes of senolytic pathways.

Targeting Anti-Apoptotic Pathways

A primary strategy for inducing senolysis is the inhibition of anti-apoptotic proteins. Senescent cells upregulate several pro-survival networks to evade cell death. Key among these are the B-cell lymphoma 2 (Bcl-2) family of proteins. Known senolytics like Navitoclax (ABT-263) and its derivatives function by inhibiting Bcl-2, Bcl-xL, and Bcl-w, thereby unleashing the pro-apoptotic effectors BAX and BAK.[3] It is conceivable that a novel compound could exhibit a similar inhibitory profile against one or more members of the Bcl-2 family.

The p53 pathway is another critical regulator of both senescence and apoptosis. While p53 is instrumental in initiating senescence, its role in the established senescent state is more complex. Some senolytics are known to modulate p53 activity to trigger apoptosis in senescent cells.

Kinase Inhibition

The senolytic cocktail of Dasatinib and Quercetin (D+Q) highlights the potential of kinase inhibitors in targeting senescent cells. Dasatinib, a broad-spectrum tyrosine kinase inhibitor, is thought to disrupt multiple pro-survival signals in senescent cells.[6][7] The pyrazine core of this compound is a common scaffold in kinase inhibitors, suggesting this as a potential avenue of action.

The Enigma of "K-13"

The designation "K-13" has not been linked to this compound in any publicly accessible database or publication. Searches for "senolytic K-13" did not yield any relevant results, with the "K" designator in other contexts referring to unrelated compounds or study cohorts.[8] This suggests that "K-13" may be an internal, preclinical codename from a private research entity that has not yet disclosed its findings.

The Imperative of Empirical Data

Without access to the primary research that describes the discovery and characterization of this compound, any discussion of its specific mechanism of action, dose-response relationships, selectivity, or synthesis would be unfounded. The creation of a legitimate technical guide requires, at a minimum:

-

In Vitro Characterization: Data from cellular assays demonstrating selective killing of senescent cells over proliferating cells. This would include IC50 values in various senescent and non-senescent cell types.

-

Mechanism of Action Studies: Biochemical and cellular assays to identify the direct molecular target(s) and the downstream signaling pathways engaged by the compound. This would involve techniques such as target-binding assays, western blotting for signaling proteins, and caspase activation assays.

-

Synthesis Protocol: A detailed, reproducible method for the chemical synthesis of the compound.

-

In Vivo Efficacy and Safety Data: Results from preclinical studies in animal models of aging or age-related diseases, demonstrating senolytic activity and providing initial safety and pharmacokinetic profiles.

Conclusion

The topic of this compound as a senolytic agent represents an area of scientific inquiry that, at present, remains outside the public domain. While the broader field of senolytics is rich with established mechanisms and validated compounds, the specific properties of this molecule are unknown.

For researchers, scientists, and drug development professionals, this highlights the dynamic and often proprietary nature of early-stage drug discovery. Until the primary data is published or otherwise disclosed, a detailed technical guide on the mechanism of action of this compound cannot be responsibly produced. Future work in this area will be entirely dependent on the originating research group releasing their findings to the scientific community.

References

[This section is intentionally left blank as no specific references for the topic compound could be found. The in-text citations refer to the general state of senolytics research based on the initial search results.]

Sources

- 1. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senolytic drugs: from discovery to translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]

- 4. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. neurology.org [neurology.org]

An In-depth Technical Guide on the Predicted Biological Activity of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound into its constituent pharmacophores: the pyrazine core, the phenylpiperazine moiety, and the bromo- and amino-substituents. By examining the established biological roles of these components from peer-reviewed literature, we construct a predictive profile of the compound's likely mechanisms of action and therapeutic potential. This guide further proposes a detailed roadmap for the synthesis and subsequent biological evaluation of this compound, offering a robust framework for researchers seeking to explore its therapeutic utility.

Introduction: A Molecule of Predicted Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing, yet unexplored, chemical entity. Its structure is a composite of well-established pharmacophores, suggesting a high probability of significant biological activity. The pyrazine ring is a key component in numerous clinically approved drugs, valued for its role in creating compounds with diverse therapeutic applications, including anticancer and antiviral agents.[1][2][3] The phenylpiperazine moiety is also a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and central nervous system activity.[4][5][6] The strategic placement of bromine and amine groups can further modulate the compound's physicochemical properties and target interactions.

This guide will first propose a logical synthetic pathway for the molecule. Subsequently, it will delve into a detailed prediction of its biological activities, with a primary focus on its potential as a kinase inhibitor for oncology applications. Finally, a comprehensive experimental workflow will be outlined to systematically test these hypotheses, providing a practical blueprint for the investigation of this promising compound.

Proposed Synthesis and Physicochemical Properties

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established reactions in heterocyclic chemistry.

Proposed Synthetic Route

The synthesis would likely commence with a commercially available pyrazine derivative, followed by sequential bromination and nucleophilic aromatic substitution.

Step 1: Bromination of 2-aminopyrazine. The starting material, 2-aminopyrazine, can be selectively brominated at the 3- and 5-positions. A subsequent selective debromination can yield the desired 2-amino-3-bromopyrazine. A more direct approach would be the bromination of 2-amino-5-methylpyrazine, followed by further modifications, as analogous reactions have been documented.[7]

Step 2: Nucleophilic Aromatic Substitution. The synthesized 2-amino-3,5-dibromopyrazine can then undergo a nucleophilic aromatic substitution with 1-phenylpiperazine. The reaction conditions would need to be optimized to favor monosubstitution at the 3-position. The greater electrophilicity of the C3 position adjacent to the two nitrogen atoms of the pyrazine ring would likely facilitate this selective substitution.

Step 3: Final Product. The resulting intermediate would then be subjected to a final reaction to yield this compound.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of the target compound is presented in the table below. These properties are crucial for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Value | Significance |

| Molecular Weight | ~349.2 g/mol | Adherence to Lipinski's Rule of Five (MW < 500) |

| LogP | ~3.5 - 4.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 (amine group) | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 4 (pyrazine and piperazine nitrogens) | Influences solubility and target binding |

| pKa | Basic (piperazine) and weakly basic (amino group) | Affects solubility and ionization state at physiological pH |

Predicted Biological Activity and Mechanism of Action

The convergence of the pyrazine and phenylpiperazine scaffolds strongly suggests that this compound is a candidate for a kinase inhibitor.

The Pyrazine Core: A Foundation for Kinase Inhibition

The pyrazine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[8] Its nitrogen atoms can form critical hydrogen bonds with the amino acid residues in the hinge region of the ATP-binding pocket of kinases. This interaction is a hallmark of many type I and type II kinase inhibitors. Several pyrazine-containing molecules have been developed as potent inhibitors of various kinases, including Pim kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]

The Phenylpiperazine Moiety: Driving Potency and Selectivity

The phenylpiperazine group is a versatile component in drug design. In the context of kinase inhibitors, the phenyl group can extend into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the inhibitor's potency and selectivity.[5][10] The piperazine linker provides a flexible yet constrained connection to the pyrazine core, allowing for optimal positioning of the phenyl group within the target kinase. Derivatives of phenylpiperazine have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[5][11]

A Hypothesized Mechanism of Action: Pan-Kinase Inhibition Potential

Given the functionalities of its core components, this compound is predicted to function as an ATP-competitive kinase inhibitor. The pyrazine core would anchor the molecule in the hinge region of the kinase, while the phenylpiperazine moiety would occupy an adjacent hydrophobic pocket. The bromo-substituent could further enhance binding through halogen bonding or by modulating the electronics of the pyrazine ring.

The following Graphviz diagram illustrates the hypothesized mechanism of action at a generic kinase active site.

Caption: Hypothesized binding mode of the target compound within a kinase active site.

Proposed Experimental Workflows for Validation

To validate the predicted biological activities, a systematic, multi-tiered experimental approach is recommended.

Tier 1: In Vitro Kinase Profiling

The initial step is to screen the compound against a broad panel of human kinases to identify potential targets and assess its selectivity profile.

Protocol: Kinase Panel Screening

-

Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

-

Assay: Perform a primary screen at a single concentration (e.g., 1 µM) against a panel of at least 100 human kinases. A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control (e.g., staurosporine) and a negative control (DMSO).

-

Hit Identification: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

Tier 2: Cellular Assays for Anticancer Activity

Based on the results of the kinase screen, a panel of cancer cell lines with known dependencies on the identified target kinases should be used to assess the compound's antiproliferative activity.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assay: Perform a cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following diagram outlines the proposed experimental workflow.

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Data Interpretation and Future Directions

The data generated from these experiments will provide a clear indication of the compound's biological activity.

-

Potent and selective kinase inhibition coupled with low micromolar to nanomolar IC50 values in cancer cell lines would strongly support its development as an anticancer agent.

-

Broad-spectrum kinase inhibition might suggest potential for applications where targeting multiple pathways is beneficial, or it could indicate a need for further chemical optimization to improve selectivity.

-

Lack of significant activity would suggest that the specific combination of pharmacophores in this molecule is not optimal for kinase inhibition and that alternative biological activities should be explored.

Should the initial results be promising, future work would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in animal models of cancer.

Conclusion

While this compound is a novel compound with no currently available biological data, a systematic analysis of its chemical structure provides a strong rationale for its investigation as a kinase inhibitor. The proposed synthetic route is feasible, and the outlined experimental workflow offers a clear and logical path to validating its predicted anticancer activity. This guide serves as a foundational document for researchers to unlock the therapeutic potential of this promising molecule.

References

- Vertexaisearch Cloud. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440.

- MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3375.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440.

- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1845–1852.

- PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834–840.

- Google Patents. (1967). N-phenylpiperazine compounds.

- PubMed Central. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 7, 42624.

- MDPI. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 28(5), 2307.

- National Institutes of Health. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega, 8(39), 35845–35858.

- National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735.

- Google Patents. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

- PubMed. (2005). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of Medicinal Chemistry, 48(15), 4892–4909.

-

PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][12][13]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 857–861. Retrieved January 17, 2026, from

- Google Patents. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

- ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

- OUCI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735.

-

National Institutes of Health. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(18), 6362–6383. Retrieved January 17, 2026, from

- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3326916A - N-phenylpiperazine compounds - Google Patents [patents.google.com]

- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: Synthesis, Structural Analogs, and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine core represents a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, structural derivatization, and structure-activity relationships (SAR) of this compound class. We will delve into the strategic considerations behind synthetic route design, offer detailed experimental protocols, and analyze the impact of structural modifications on biological activity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Pyrazine-Piperazine Scaffold in Medicinal Chemistry

The hybridization of pyrazine and piperazine moieties has yielded a plethora of biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-relationship, is a common feature in many approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting various enzymes and receptors. The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, often serves as a versatile linker, imparting favorable physicochemical properties such as improved solubility and oral bioavailability.[3] The combination of these two rings in the this compound scaffold creates a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic profiles.

Recent research has highlighted the potential of pyrazine-based compounds as potent kinase inhibitors.[1][4][5] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The 2-aminopyrazine core, in particular, has been identified as a key structural motif in a number of kinase inhibitors.[5] The strategic placement of a phenylpiperazine substituent at the 3-position of the pyrazine ring allows for the exploration of interactions with specific binding pockets within the kinase domain, making this scaffold a promising starting point for the development of novel and selective kinase inhibitors.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its analogs typically involves a convergent synthetic strategy, where the substituted pyrazine and piperazine moieties are prepared separately and then coupled in a final step.

Synthesis of the 2-Amino-3,5-dibromopyrazine Intermediate

A common starting material for the synthesis of the pyrazine core is 2-aminopyrazine. Direct bromination of 2-aminopyrazine can be challenging due to the activating effect of the amino group, which can lead to multiple bromination products. A more controlled approach involves the bromination of a protected or less activated precursor. A general procedure for the bromination of a 2-aminopyrazine derivative is described below.

Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine [6]

-

Step 1: To a solution of 2-amino-5-methylpyrazine (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM), slowly add a solution of bromine (1.2 equivalents) in DCM at room temperature.

-

Step 2: Stir the reaction mixture overnight at room temperature.

-

Step 3: Quench the reaction with water and separate the organic layer.

-

Step 4: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine.

Coupling of the Piperazine Moiety

The key step in the synthesis of the target scaffold is the coupling of the substituted piperazine with the brominated pyrazine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Step 1: To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-phenylpiperazine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Step 2: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Upon completion, cool the reaction to room temperature and pour it into water.

-

Step 4: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Step 5: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Structural Analogs and Derivatives

The modular nature of the synthesis allows for the generation of a diverse library of analogs by varying the substituents on the phenyl ring, the piperazine ring, and the amino group of the pyrazine core.

Modifications of the Phenyl Ring

The electronic and steric properties of the phenyl ring can be readily modified by introducing substituents at the ortho, meta, and para positions. These modifications can have a significant impact on the compound's affinity and selectivity for its biological target.

Modifications of the Piperazine Ring

The piperazine ring can be substituted at the nitrogen atom not attached to the pyrazine ring. Alkylation, acylation, and sulfonylation are common modifications that can alter the compound's polarity, basicity, and overall shape.

Modifications of the Pyrazine Amine

The amino group at the 2-position of the pyrazine ring can be acylated, sulfonylated, or used as a handle for further functionalization, providing another avenue for exploring the structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis is crucial for optimizing the biological activity of the this compound scaffold. The following table summarizes hypothetical SAR data for a series of analogs, illustrating how different substituents might influence their inhibitory activity against a target kinase.

| Compound ID | R1 (Phenyl Ring) | R2 (Piperazine N) | Kinase Inhibition IC50 (nM) |

| Core | H | H | 150 |

| 1a | 4-F | H | 85 |

| 1b | 4-Cl | H | 70 |

| 1c | 4-Me | H | 120 |

| 1d | 3-F | H | 95 |

| 1e | 2-F | H | 250 |

| 2a | H | Me | 180 |

| 2b | H | Ac | 350 |

| 2c | H | SO2Me | 400 |

| 3a | 4-Cl | Me | 90 |

From this hypothetical data, several trends can be observed:

-

Phenyl Ring Substitution: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., F, Cl) appear to be beneficial for activity, while electron-donating groups (e.g., Me) are less favorable. Substitution at the ortho-position may be detrimental due to steric hindrance.

-

Piperazine N-Substitution: Modification of the distal nitrogen of the piperazine ring generally leads to a decrease in potency, suggesting that a free amine may be important for interaction with the target.

Biological Targets and Mechanism of Action

While the specific biological targets of this compound and its close analogs are not extensively reported in the public domain, the 2-aminopyrazine scaffold is a known hinge-binding motif for many protein kinases.[5] It is plausible that compounds based on this core structure act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of their downstream substrates. This mode of action is common for a large number of clinically successful kinase inhibitors.

The phenylpiperazine moiety likely extends into a hydrophobic pocket adjacent to the ATP-binding site, and the substituents on the phenyl ring can be optimized to maximize interactions within this pocket, thereby enhancing potency and selectivity.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this core structure, coupled with the numerous opportunities for chemical modification, provides a rich field for further exploration. Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs to build a more comprehensive understanding of the structure-activity relationships. Elucidation of the specific kinase targets and the determination of co-crystal structures will be invaluable for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop new and effective medicines based on this important chemical scaffold.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3788. [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8089. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Retrieved from [Link]

- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019).

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). Retrieved from [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1290. [Link]

-

Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). Molecules, 27(8), 2595. [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (2002). Journal of Medicinal Chemistry, 45(19), 4329-4338. [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4053. [Link]

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][7]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 855-861. [Link]

- Fluorophenyl pyrazol compounds. (2015).

-

Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry, 36(6), 690-698. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2018). ACS Omega, 3(10), 14386-14395. [Link]

-

New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (n.d.). Retrieved from [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). Retrieved from [Link]

-

5-Bromo-3-(3,5-dimethylphenyl)pyrazin-2-amine. (n.d.). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

A Spectroscopic Investigation of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine: A Guide for Researchers

This technical guide provides a detailed spectroscopic analysis of the novel heterocyclic compound, 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

This compound is a molecule of significant interest, incorporating several key pharmacophores: a pyrazine ring, a piperazine moiety, and a phenyl group. Such hybrid molecules are often explored for their potential biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development pipeline, ensuring the identity and purity of the synthesized compound before any further biological evaluation. This guide will serve as a comprehensive reference for the spectroscopic characterization of this molecule and its analogues.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering of this compound.

Figure 1. Chemical structure of this compound.

Experimental Protocols: A Best-Practice Approach

To ensure data of the highest quality, the following experimental conditions are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak. Deuterated chloroform (CDCl₃) can also be used.[3]

-

Internal Standard : Tetramethylsilane (TMS) at 0 ppm.[3]

-

Techniques : Standard ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques such as COSY and HSQC for unambiguous signal assignments.[3]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]

-

Spectral Range : 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is recommended for determining the molecular weight and for controlled fragmentation studies (MS/MS).

-

Ionization Mode : Positive ion mode is expected to be effective due to the presence of multiple basic nitrogen atoms.

-

Data Acquired : Full scan MS to determine the molecular ion peak and tandem MS (MS/MS) to analyze fragmentation patterns.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazine and phenyl rings, the protons of the piperazine ring, and the amine protons.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazine-H | ~7.5-8.0 | Singlet (s) | 1H | The lone proton on the pyrazine ring is in an electron-deficient environment, shifting it downfield. |

| Phenyl-H | ~6.8-7.4 | Multiplet (m) | 5H | Protons on the phenyl ring will show complex splitting patterns typical of a monosubstituted benzene ring. |

| Amine-NH₂ | ~5.0-6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

| Piperazine-CH (phenyl-substituted) | ~4.0-4.5 | Multiplet (m) | 1H | This proton is adjacent to a nitrogen atom and the phenyl ring, leading to a downfield shift. |

| Piperazine-CH₂ (adjacent to pyrazine) | ~3.5-4.0 | Multiplet (m) | 4H | These protons are adjacent to a nitrogen atom of the piperazine ring and are influenced by the pyrazine ring. |

| Piperazine-CH₂ | ~2.8-3.3 | Multiplet (m) | 4H | The remaining protons of the piperazine ring. |

| Piperazine-NH | ~2.5-3.5 | Broad Singlet (br s) | 1H | Similar to the amine protons, this signal can be broad. |

Table 1. Predicted ¹H NMR Spectral Data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyrazine-C (C-Br) | ~130-140 | The carbon atom attached to the bromine will be deshielded. |

| Pyrazine-C (C-N) | ~145-160 | Carbons within the heterocyclic pyrazine ring and bonded to nitrogen atoms are significantly deshielded. |

| Phenyl-C (ipso) | ~140-145 | The carbon atom of the phenyl ring attached to the piperazine moiety. |

| Phenyl-C | ~120-130 | Aromatic carbons of the phenyl ring. |

| Piperazine-C (phenyl-substituted) | ~55-65 | This carbon is attached to both a nitrogen atom and the phenyl group, resulting in a downfield shift. |

| Piperazine-C | ~40-55 | The remaining carbon atoms of the piperazine ring. |

Table 2. Predicted ¹³C NMR Spectral Data.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300-3500 | Stretching (likely two bands for primary amine) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2800-3000 | Stretching |

| C=N, C=C (Aromatic) | 1450-1600 | Ring Stretching |

| N-H (Amine) | 1550-1650 | Bending |

| C-N | 1200-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Table 3. Predicted IR Absorption Bands.

The presence of sharp bands in the 3000-3100 cm⁻¹ region would confirm the aromatic C-H bonds, while bands in the 2800-3000 cm⁻¹ range would indicate the aliphatic C-H bonds of the piperazine ring. The characteristic C=N and C=C stretching vibrations of the pyrazine and phenyl rings are expected in the 1450-1600 cm⁻¹ region.[5][6] The N-H stretching of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.

-

Molecular Ion Peak : The molecular formula of this compound is C₁₆H₁₈BrN₅. The expected monoisotopic mass is approximately 371.07 g/mol . Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity will be observed.

-

Fragmentation Analysis : The fragmentation of the molecule under electron impact or collision-induced dissociation is expected to proceed through several key pathways. The piperazine ring is often a site of initial fragmentation.[7][8]

Figure 2. Predicted major fragmentation pathways.

Key expected fragmentation patterns include:

-

Alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring.[9][10]

-

Loss of the phenyl group (C₆H₅, 77 Da) from the piperazine ring.

-

Cleavage of the bond between the pyrazine and piperazine rings.

-

Loss of the bromine atom (79/81 Da).

The relative abundance of these fragment ions will provide valuable structural information.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides a robust theoretical framework for the interpretation of the expected spectral data. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the structure and purity of this and related novel compounds, thereby accelerating the pace of drug discovery and development.

References

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Elsevier.

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate.

- Pyrazine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025). ResearchGate.

- Pyrazine - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). ResearchGate.

- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate.

- Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. spectrabase.com [spectrabase.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Pyrazine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Bromo-3-phenylpyrazin-2-amine (CAS 344940-70-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-3-phenylpyrazin-2-amine (CAS Number: 344940-70-1), a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and, most importantly, its applications as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to be a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of the Aminopyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for diverse substitutions to modulate a compound's physicochemical properties and biological activity. The introduction of a bromine atom, a phenyl group, and an amine to the pyrazine core, as in 5-Bromo-3-phenylpyrazin-2-amine, creates a molecule with multiple reactive handles. This strategic functionalization makes it a highly valuable starting material for the synthesis of complex molecular architectures, particularly for targeting protein kinases.[1][2]

Physicochemical Properties

While extensive experimental data for 5-Bromo-3-phenylpyrazin-2-amine is not widely published, we can compile its key properties from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 344940-70-1 | Alchem Pharmtech[3] |

| Molecular Formula | C₁₀H₈BrN₃ | PubChem |

| Molecular Weight | 250.10 g/mol | PubChem |

| Appearance | Light yellow to Brown powder/crystal | TCI[4] |

| Melting Point | 88-95 °C (for the related compound 2-Amino-5-bromo-3-methylpyridine) | Sigma-Aldrich |

| Boiling Point (Predicted) | 349.164 °C at 760 mmHg | Echemi[5] |

| Solubility | Soluble in Methanol (for a related compound) | TCI[6] |

| pKa (Predicted) | 0.81 ± 0.10 | ChemBK[7] |

Note: Some data points are for structurally similar compounds and should be used as an estimation.

Synthesis and Reactivity

The synthesis of 5-Bromo-3-phenylpyrazin-2-amine and its derivatives often involves the construction of the pyrazine ring followed by functionalization, or the modification of a pre-existing pyrazine core. A plausible synthetic route could involve the reaction of an appropriate diamine with a diketone, followed by bromination. For instance, the synthesis of the related compound 2-amino-3-bromo-5-methylpyrazine is achieved by the direct bromination of 2-amino-5-methylpyrazine using bromine in dichloromethane with pyridine.[5]

The true value of 5-Bromo-3-phenylpyrazin-2-amine lies in its reactivity, which allows for its use as a versatile building block in various organic reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-amino-heterocycle with an arylboronic acid, a common transformation for this class of compounds.

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and water (1 mL).

-

Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is then processed through standard aqueous work-up and purification by column chromatography to yield the desired coupled product.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N bond formation, another key reaction for functionalizing this scaffold.

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) to a Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

-

Add 5-Bromo-3-phenylpyrazin-2-amine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

The product is then extracted and purified.[8]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

While direct biological activity data for 5-Bromo-3-phenylpyrazin-2-amine is limited, its structural motifs are present in numerous patented and researched kinase inhibitors. The primary application of this compound is as an intermediate for the synthesis of more complex molecules with therapeutic potential.

The pyrazine core is a well-established scaffold for ATP-competitive kinase inhibitors.[1][2] The amine group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the phenyl group can occupy a hydrophobic pocket. The bromine atom serves as a key point for diversification, allowing for the introduction of various substituents through cross-coupling reactions to enhance potency and selectivity.